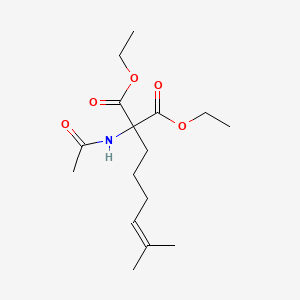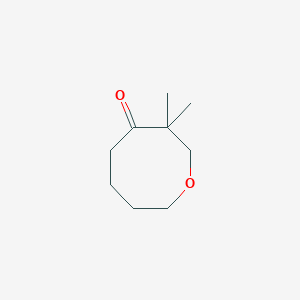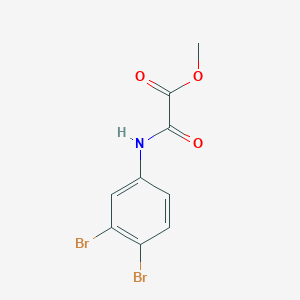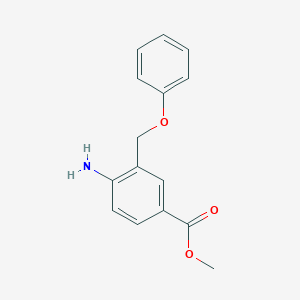![molecular formula C10H7N3O B14390892 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine CAS No. 88561-92-6](/img/structure/B14390892.png)
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid hydrazide with 3,6-dichloropyridazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyridazine ring.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential pharmacophore in the design of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
88561-92-6 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N3O/c1-3-8-7-9(10-4-2-6-14-10)12-13(8)11-5-1/h1-7H |
Clé InChI |
XTMWYWWFKZHDPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NN2N=C1)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)


![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)

![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
